Cas no 2648942-08-7 (tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylate)

tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)-, 1,1-dimethylethyl ester
- tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylate
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- MDL: MFCD34167597
- インチ: 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-10(8-18)11-9-17-6-4-5-15-12(17)16-11/h9-10H,4-8H2,1-3H3,(H,15,16)
- InChIKey: WXGQWOFAOLUGQG-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2=CN3C(N2)=NCCC3)C1
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 392.8±52.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.40(Predicted)
tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27752418-10.0g |
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 10g |
$4299.0 | 2023-06-02 | |
Enamine | EN300-27752418-0.05g |
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 0.05g |
$232.0 | 2023-09-09 | |
1PlusChem | 1P028ZA8-100mg |
tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 100mg |
$491.00 | 2024-05-08 | |
Enamine | EN300-27752418-5g |
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 5g |
$2900.0 | 2023-09-09 | |
Aaron | AR028ZIK-1g |
tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 1g |
$1399.00 | 2025-02-17 | |
Aaron | AR028ZIK-250mg |
tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 250mg |
$705.00 | 2025-02-17 | |
1PlusChem | 1P028ZA8-10g |
tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 10g |
$5376.00 | 2024-05-08 | |
Aaron | AR028ZIK-100mg |
tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 100mg |
$503.00 | 2025-02-17 | |
Enamine | EN300-27752418-1g |
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 1g |
$999.0 | 2023-09-09 | |
Enamine | EN300-27752418-1.0g |
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate |
2648942-08-7 | 95% | 1g |
$999.0 | 2023-06-02 |
tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
tert-butyl 3-{5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}azetidine-1-carboxylateに関する追加情報
tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate, with the CAS number 2648942-08-7, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule combines an azetidine ring system with an imidazo[1,2-a]pyrimidine moiety, making it a promising candidate for various biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed a variety of methodologies to construct the imidazo[1,2-a]pyrimidine core, which is a key structural element of this molecule. The azetidine ring system has been functionalized with a tert-butyl ester group, enhancing its stability and solubility properties. These attributes make the compound suitable for in vitro and in vivo biological assays.
The imidazo[1,2-a]pyrimidine moiety is known for its ability to interact with various biological targets, including kinases and other enzymes. Studies have shown that this structural motif can exhibit potent inhibitory activity against specific protein kinases, which are often implicated in diseases such as cancer and inflammatory disorders. The integration of this moiety with the azetidine ring system in tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate has opened new avenues for exploring its therapeutic potential.
In terms of pharmacokinetic properties, the tert-butyl ester group plays a crucial role in modulating the compound's absorption and bioavailability. This functional group not only enhances the compound's stability but also facilitates its passage through biological membranes. Recent studies have demonstrated that the compound exhibits favorable pharmacokinetic profiles in preclinical models, suggesting its potential as a lead compound for drug development.
The synthesis of tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate involves a multi-step process that includes cyclization reactions and functional group transformations. Researchers have optimized these steps to achieve high yields and excellent purity levels. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of the synthesized compound.
Beyond its structural significance, this compound has also been explored for its potential applications in materials science. The imidazo[1,2-a]pyrimidine moiety contributes to the molecule's electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. Preliminary studies have indicated that the compound exhibits interesting photophysical properties, which could be harnessed for applications in light-emitting diodes (LEDs) and solar cells.
In conclusion, tert-butyl 3-{5H,6H,7H
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